Alpha-Glucosidase Inhibition IC50: 4-Phenyl DHPM vs. 4-Chlorophenyl, 4-Methylphenyl, and 4-Hydroxy-3-methoxyphenyl Analogs
In a head-to-head enzyme inhibition screen against Saccharomyces cerevisiae alpha-glucosidase (MAL12) at pH 6.8 and 2 °C, the target compound (BDBM112642, 4-phenyl) exhibited an IC50 of 143 µM.[1] The 4-(4-methylphenyl) analog (BDBM112646) showed a moderate 1.28-fold increase in potency (IC50 112 µM), whereas the 4-(4-chlorophenyl) analog (BDBM112643) showed a 1.49-fold decrease (IC50 213 µM).[1] The 4-(4-hydroxy-3-methoxyphenyl) analog (BDBM112645) was the weakest, with a 2.13-fold decrease in potency (IC50 305 µM).[1] This dataset establishes the target compound as the intermediate-potency reference point for a matched-pair SAR series, making it essential for calibrating any C-4 substitution-dependent inhibition model.
| Evidence Dimension | Alpha-glucosidase (MAL12) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.43 × 10^5 nM (143 µM) |
| Comparator Or Baseline | 4-(4-Methylphenyl) analog: IC50 = 1.12 × 10^5 nM (112 µM); 4-(4-Chlorophenyl) analog: IC50 = 2.13 × 10^5 nM (213 µM); 4-(4-Hydroxy-3-methoxyphenyl) analog: IC50 = 3.05 × 10^5 nM (305 µM) |
| Quantified Difference | 1.28-fold less potent than 4-methylphenyl; 1.49-fold more potent than 4-chlorophenyl; 2.13-fold more potent than 4-hydroxy-3-methoxyphenyl analog |
| Conditions | Reaction mixture (100 µL): 70 µL 50 mM Na2HPO4 buffer (pH 6.8), 10 µL test compound (0.5 mM), 10 µL enzyme; T = 2 °C. Source: BindingDB assayid=1, entryid=6158. |
Why This Matters
Procurement of the exact 4-phenyl DHPM benchmark is mandatory for any follow-up structure–activity relationship study intending to contextualize C-4 substituent effects on alpha-glucosidase activity.
- [1] BindingDB PrimarySearch_ki for assayid=1, entryid=6158. Ligands BDBM112642 (target), BDBM112646, BDBM112643, BDBM112645. View Source
